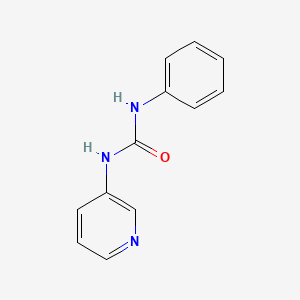
ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is a chemical compound with the molecular formula C8H9NO3S . It is related to the thiazole group of compounds, which have been found to have diverse biological activities . Thiazoles have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate involves a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazoles, including derivatives like ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate, have demonstrated antibacterial properties. Researchers have synthesized compounds containing the thiazole ring with various substituents and evaluated their effectiveness against bacterial strains .
Antifungal Potential
Thiazoles also exhibit antifungal activity. The structural modifications of the thiazole ring impact their efficacy against fungal pathogens. Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate may serve as a starting point for designing novel antifungal agents .
Anti-Inflammatory Effects
Compounds with thiazole moieties have been investigated for their anti-inflammatory properties. While specific studies on ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate are limited, its structural features suggest potential anti-inflammatory activity .
Antitumor Potential
Thiazoles have been explored as potential antitumor agents. Although more research is needed, the 2,4-disubstituted thiazole derivatives, including ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate, could contribute to cancer drug development .
Antiviral Properties
The thiazole scaffold has shown promise in antiviral research. Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate might be evaluated for its antiviral effects against specific viruses .
Antioxidant Activity
Thiazoles can act as antioxidants, protecting cells from oxidative stress. While data on this specific compound are scarce, its thiazole core suggests potential antioxidant properties .
Metabolic Disorders
Thiazoles have been studied for their impact on metabolic disorders such as diabetes. Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate could be investigated further in this context .
Peroxisome Proliferator-Activated Receptor Agonist
Some thiazole derivatives, including ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate, can act as peroxisome proliferator-activated receptor (PPAR) agonists. PPARs play a role in regulating inflammation and metabolic processes .
Direcciones Futuras
The future directions for research on ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate and related compounds could include further exploration of their biological activities and potential uses in drug development . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their practical applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate involves the condensation of ethyl acetoacetate with 4-amino-3-mercapto-1,2,4-triazole followed by cyclization and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "4-amino-3-mercapto-1,2,4-triazole", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium bicarbonate", "Ethyl bromoacetate", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-amino-3-mercapto-1,2,4-triazole (1.0 g) in ethanol (10 mL) and add sodium ethoxide (0.5 g). Stir the mixture for 30 minutes at room temperature.", "Step 2: Slowly add ethyl acetoacetate (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid (1 mL) to the reaction mixture and heat at 80°C for 2 hours to cyclize the intermediate.", "Step 4: Cool the reaction mixture to room temperature and add sodium bicarbonate (1 g) to neutralize the mixture.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in ethanol (10 mL) and add ethyl bromoacetate (1.5 g) and sodium hydroxide (0.5 g). Heat the mixture at reflux for 2 hours to esterify the product.", "Step 8: Cool the reaction mixture to room temperature and add water (10 mL) to precipitate the product.", "Step 9: Filter the product and wash with water to obtain the final product, ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate." ] } | |
Número CAS |
887411-81-6 |
Nombre del producto |
ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate |
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



